
5-Chloro-2-methylpent-1-en-3-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-2-methylpent-1-en-3-yne is an organic compound with the molecular formula C₆H₇Cl It is a chlorinated alkyne, characterized by the presence of a chlorine atom, a methyl group, and a triple bond within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methylpent-1-en-3-yne can be achieved through several methods. One common approach involves the chlorination of 2-methylpent-1-en-3-yne using chlorine gas or other chlorinating agents under controlled conditions. Another method includes the photolysis of 5-chloroethynyl-3,3-dimethyl-3H-pyrazole, which leads to the formation of chloro(4-methylpent-3-en-1-ynyl)carbene, a precursor to the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for high yield and purity. The use of catalysts and specific reaction environments can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-2-methylpent-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different saturated or unsaturated products.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the triple bond.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
5-Chloro-2-methylpent-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 5-Chloro-2-methylpent-1-en-3-yne involves its interaction with various molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the chlorine atom and the triple bond, which can participate in various chemical transformations. These interactions can lead to the formation of reactive intermediates, such as carbenes, which can further react with other molecules to produce desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-4-methyl-4-penten-2-yne
- 1-Chloro-4-methyl-4-penten-2-yne
- 1-Penten-3-yne, 5-chloro-2-methyl
Uniqueness
5-Chloro-2-methylpent-1-en-3-yne is unique due to its specific structural features, including the position of the chlorine atom and the triple bondIts ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
25789-33-7 |
|---|---|
Formule moléculaire |
C6H7Cl |
Poids moléculaire |
114.57 g/mol |
Nom IUPAC |
5-chloro-2-methylpent-1-en-3-yne |
InChI |
InChI=1S/C6H7Cl/c1-6(2)4-3-5-7/h1,5H2,2H3 |
Clé InChI |
MPZMWLRAWHSPTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1,1',1''-[(2-propynylthio)methylidyne]tris-](/img/structure/B14697103.png)


![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)
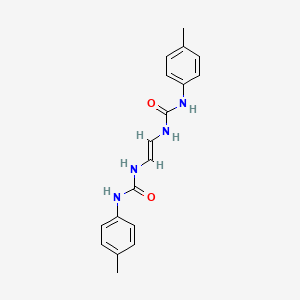
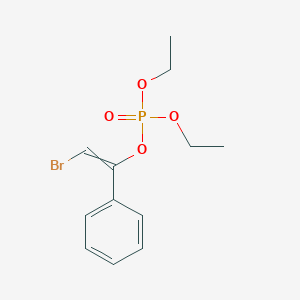
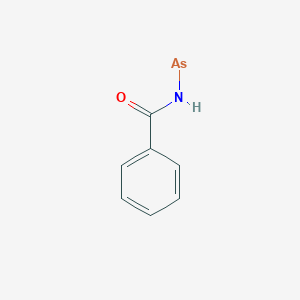
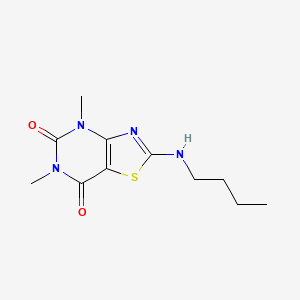
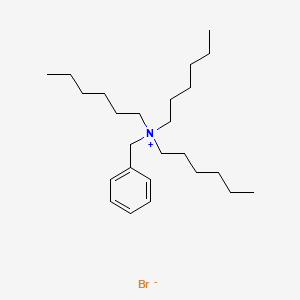
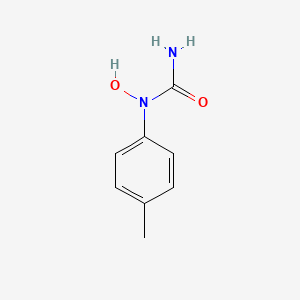
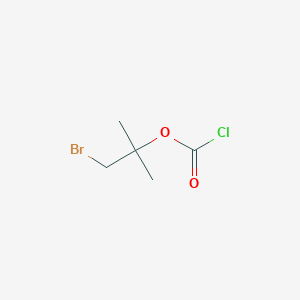
![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)
